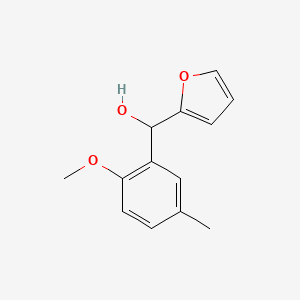

2-Furyl-(2-methoxy-5-methylphenyl)methanol

Description

2-Furyl-(2-methoxy-5-methylphenyl)methanol is a methanol derivative featuring a furan ring and a substituted aromatic moiety. The compound combines a 2-furyl group with a 2-methoxy-5-methylphenyl group, linked via a hydroxymethyl (-CH2OH) bridge. For instance, compounds with the 2-methoxy-5-methylphenyl group are frequently utilized in antifungal agents and pharmaceutical intermediates, suggesting possible bioactivity for this compound .

Properties

IUPAC Name |

furan-2-yl-(2-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKNLEWLCYJDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(2-methoxy-5-methylphenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethanol and 2-methoxy-5-methylbenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the desired product by linking the furan ring to the methoxy-methylphenyl group.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(2-methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alcohol or ether using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: 2-Furyl-(2-methoxy-5-methylphenyl)aldehyde or 2-Furyl-(2-methoxy-5-methylphenyl)carboxylic acid.

Reduction: this compound or 2-Furyl-(2-methoxy-5-methylphenyl)ether.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Furyl-(2-methoxy-5-methylphenyl)methanol is C16H18O3, with a molecular weight of approximately 262.31 g/mol. The compound features a furan ring, a methoxy group, and a substituted phenyl group, which contribute to its reactivity and potential applications in various fields.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of furan compounds possess significant antimicrobial properties. For instance, studies have shown that 2-furyl derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Some furan-containing compounds have demonstrated anti-inflammatory and analgesic effects in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Case Study: Inhibition of PqsD Enzyme

A related study explored the structure-activity relationship (SAR) of furan derivatives as inhibitors of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa. Compounds similar to this compound exhibited promising inhibitory activity against this enzyme, suggesting potential use in treating infections caused by resistant bacterial strains .

Organic Synthesis Applications

Building Block for Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can undergo various reactions such as alkylation, acylation, and reduction to yield valuable products for pharmaceuticals and agrochemicals .

Catalytic Reactions

Recent advancements have highlighted the use of this compound in catalytic systems for synthesizing other furan derivatives. Its ability to participate in reactions under mild conditions makes it an attractive option for green chemistry initiatives aimed at reducing environmental impact .

Material Science Applications

Polymer Chemistry

Furan-based compounds are being investigated for their potential use in polymer chemistry. Their unique structural properties allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing into their use as bio-based materials that could replace petroleum-derived polymers .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Effective against Pseudomonas aeruginosa |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Valuable building block in pharmaceutical chemistry |

| Material Science | Potential use in bio-based polymers | Enhances thermal stability |

Mechanism of Action

The mechanism by which 2-Furyl-(2-methoxy-5-methylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Key Observations :

- Antifungal activity in the carboxylic acid variant may arise from enhanced hydrogen-bonding capacity via the -COOH group, absent in the methanol derivative .

Propellane-Based Carbamates

The propellane-derived carbamate (anti-11-Oxo[4.3.3]propellan-8-yl)N-(2-methoxy-5-methylphenyl)carbamate () shares the 2-methoxy-5-methylphenyl group but differs in the rigid propellane scaffold:

Key Observations :

- The propellane carbamate’s rigid structure may enhance stereochemical control in synthesis, unlike the flexible methanol derivative.

Pharmaceutical Intermediates

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid () serves as a key intermediate in drug synthesis (e.g., tolterodine). Comparisons include:

Key Observations :

- The propanoic acid derivative’s moderate LogP (2.44) suggests favorable membrane permeability for pharmaceutical use, while the methanol derivative’s LogP is uncharacterized.

- Carboxylic acid functionality enhances solubility in polar aprotic solvents, critical for drug formulation .

Nitrofuran Derivatives with Carcinogenic Activity

While structurally distinct, nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () highlight the importance of substituent effects:

Key Observations :

- The nitro group in nitrofurans is linked to carcinogenicity, absent in the methanol derivative.

- The methanol derivative’s furan lacks electron-withdrawing groups, likely reducing reactive metabolite formation .

Biological Activity

2-Furyl-(2-methoxy-5-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a furan ring, a methoxy group, and a methyl-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were observed as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS tests. The results indicated a significant capacity to reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. It is believed to modulate key biochemical pathways by binding to enzymes or receptors involved in inflammation and microbial resistance . Further studies are necessary to elucidate the precise molecular interactions and pathways influenced by this compound.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results showed that the compound inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This inhibition was attributed to the compound's ability to disrupt quorum sensing mechanisms in bacterial communication .

Case Study 2: Antioxidant Properties

A study investigating the antioxidant properties of various phenolic compounds included this compound. The compound was found to significantly reduce lipid peroxidation in rat liver cells, indicating its potential protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.